molecular formula C40H78FeO4 B12937744 Iron(II) icosanoate

Iron(II) icosanoate

Cat. No.: B12937744
M. Wt: 678.9 g/mol
InChI Key: PVZOTXOEUOCVPV-UHFFFAOYSA-L
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Description

Iron(II) icosanoate is the iron(II) salt of icosanoic acid (C19H39COOH), a saturated fatty acid with a 20-carbon chain. Metal carboxylates, particularly long-chain derivatives like icosanoate, exhibit unique physicochemical characteristics due to their hydrophobic alkyl chains and polar carboxylate groups. These compounds are typically insoluble in water but soluble in organic solvents, making them suitable for applications in catalysis, materials science, and thin-film technologies .

Properties

Molecular Formula

C40H78FeO4

Molecular Weight

678.9 g/mol

IUPAC Name

icosanoate;iron(2+)

InChI

InChI=1S/2C20H40O2.Fe/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22;/h2*2-19H2,1H3,(H,21,22);/q;;+2/p-2

InChI Key

PVZOTXOEUOCVPV-UHFFFAOYSA-L

Canonical SMILES

CCCCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCCCC(=O)[O-].[Fe+2]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Iron(II) icosanoate can be synthesized through the reaction of iron(II) chloride with icosanoic acid in the presence of a base. The reaction typically involves dissolving iron(II) chloride in an appropriate solvent, such as ethanol, and then adding icosanoic acid along with a base like sodium hydroxide to facilitate the formation of the this compound complex. The reaction is usually carried out under reflux conditions to ensure complete reaction and formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would likely include the use of larger reaction vessels, continuous stirring, and controlled temperature conditions to optimize yield and purity. Additionally, purification steps such as filtration and recrystallization may be employed to obtain high-purity this compound suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Iron(II) icosanoate undergoes various chemical reactions, including:

    Oxidation: Iron(II) can be oxidized to iron(III) in the presence of oxidizing agents.

    Reduction: Iron(III) can be reduced back to iron(II) using reducing agents.

    Substitution: Ligand exchange reactions can occur, where the icosanoate ligand is replaced by other ligands.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. These reactions are typically carried out in aqueous or organic solvents.

    Reduction: Reducing agents such as sodium borohydride or hydrazine can be used to reduce iron(III) back to iron(II).

    Substitution: Ligand exchange reactions can be facilitated by adding competing ligands in excess under controlled temperature and pH conditions.

Major Products Formed

    Oxidation: Iron(III) icosanoate and other iron(III) complexes.

    Reduction: Regeneration of this compound.

    Substitution: Formation of new iron(II) complexes with different ligands.

Scientific Research Applications

Iron(II) icosanoate has several scientific research applications, including:

    Chemistry: Used as a precursor for the synthesis of other iron complexes and as a catalyst in various organic reactions.

    Biology: Investigated for its potential role in biological systems, particularly in iron metabolism and transport.

    Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent for iron deficiency.

    Industry: Utilized in the production of specialized materials, such as magnetic nanoparticles and coatings.

Mechanism of Action

The mechanism of action of iron(II) icosanoate involves its ability to participate in redox reactions, where it can alternate between iron(II) and iron(III) states. This redox activity is crucial for its role as a catalyst and in biological systems. The molecular targets and pathways involved include interactions with enzymes and proteins that require iron as a cofactor, as well as participation in electron transfer processes.

Comparison with Similar Compounds

Iron(II) Carboxylates

Iron(II) carboxylates vary significantly in properties based on the chain length of the fatty acid:

  • Iron(II) Acetate (C2H3O2) : Highly water-soluble and widely used in organic synthesis and coordination chemistry. It forms complexes with ligands like bipyridine and is redox-active, participating in oxidation-reduction reactions .
  • Such compounds are often used as lubricants or stabilizers due to their hydrophobic nature.

Key Differences :

Property Iron(II) Acetate Iron(II) Icosanoate (Inferred)
Solubility in Water High Negligible
Thermal Stability Moderate High (due to strong van der Waals interactions)
Applications Catalysis, synthesis Thin films, hydrophobic coatings

This compound’s extended alkyl chain likely enhances thermal stability and reduces reactivity compared to shorter-chain analogues .

Other Metal Icosanoates

Metal icosanoates exhibit diverse applications depending on the metal center:

  • Cadmium Icosanoate: Used in Langmuir-Blodgett (LB) films for radioactive sources (e.g., <sup>3</sup>H and <sup>109</sup>Cd).
  • Likely used in niche industrial contexts as a stabilizer .

Functional Comparison :

Compound Key Application Toxicity Concern
Cadmium Icosanoate Radioactive thin films High (Cd toxicity)
Lead Icosanoate Industrial stabilizers Severe (Pb toxicity)
This compound Potential films, coatings Low (biocompatible)

This compound may offer a safer alternative to cadmium and lead derivatives in material science .

Transition Metal Fatty Acid Salts

  • Nickel Palmitate (C16H31O2) : Used in catalysis and polymer stabilization. Nickel’s +2 oxidation state allows for diverse coordination geometries, similar to iron(II) .
  • Calcium Isooctanoate (C8H15O2): A shorter-chain carboxylate with applications in lubricants and coatings. Calcium’s +2 charge enables ionic bonding, contrasting with iron’s variable redox states .

Structural Insights :

  • This compound likely adopts a polymeric structure with bridging carboxylate ligands, common in transition metal carboxylates.
  • Nickel and cadmium analogues show higher thermal stability due to stronger metal-oxygen bonds compared to iron .

Data Tables

Table 2: Thermal Stability of Metal Carboxylates

Compound Decomposition Temp. (°C)
Iron(II) Acetate ~200
Cadmium Icosanoate >300
Nickel Palmitate ~280

Q & A

Q. How can isotopic labeling (e.g., ⁵⁷Fe) enhance mechanistic understanding of ligand exchange dynamics in this compound?

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